molecular formula C9H5BrN2S2 B2907163 2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole) CAS No. 1396791-54-0

2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole)

Cat. No.: B2907163
CAS No.: 1396791-54-0
M. Wt: 285.18
InChI Key: JZYCLJONUXDQED-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . It is part of the thiazole family, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” involves several strategies. One approach is based on the cyclization of two ortho amino groups of 2,1,3-benzothiadiazole-5,6-diamines into a 1,2,5-thiadiazole ring . Another method involves the reaction of benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole) and its 4,8-dibromo derivative with aromatic and heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” was studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” increases in aromatic nucleophilic substitution reactions and does not reduce the ability to undergo cross-coupling reactions . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” include a molecular weight of 228.109, a density of 1.7±0.1 g/cm3, a boiling point of 288.3±23.0 °C at 760 mmHg, and a melting point of 49ºC .

Safety and Hazards

The safety data sheet for “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” indicates that it causes burns and recommends using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The future directions for “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” research could involve finding conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position . This could lead to the synthesis of unsymmetrically substituted isoBBT derivatives, potentially interesting compounds for organic photovoltaic components .

Properties

IUPAC Name

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2S2/c10-3-7-12-5-1-2-6-8(9(5)14-7)11-4-13-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYCLJONUXDQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1N=C(S3)CBr)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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